

# Rutoside Trihydrate: A Comprehensive Technical Guide on Molecular Structure and Properties

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## Compound of Interest

Compound Name: *Rutocide*

Cat. No.: B020344

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## Abstract

Rutoside trihydrate, a prominent flavonoid glycoside, has garnered significant attention within the scientific community for its multifaceted therapeutic potential. This technical guide provides an in-depth exploration of its molecular structure and key physicochemical properties. It details the signaling pathways modulated by rutoside trihydrate, underpinning its antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects. Furthermore, this document outlines standardized experimental protocols for the identification, quantification, and in vitro activity assessment of this compound, serving as a vital resource for researchers and professionals in drug discovery and development.

## Molecular Structure and Identification

Rutoside trihydrate, also known as Rutin trihydrate or Quercetin-3-rutinoside trihydrate, is the glycoside formed between the flavonol quercetin and the disaccharide rutinose, with the inclusion of three molecules of water of hydration.[\[1\]](#)[\[2\]](#)

Chemical Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]methyl]oxan-2-yl]oxy]-4H-chromen-4-one trihydrate.[\[2\]](#)

Molecular Formula: C<sub>27</sub>H<sub>30</sub>O<sub>16</sub>·3H<sub>2</sub>O[\[1\]](#)

Molecular Weight: 664.56 g/mol [\[1\]](#)

The structure of rutoside is characterized by the flavonoid backbone of quercetin linked to a rutinose sugar moiety. This glycosylation enhances its solubility and bioavailability compared to its aglycone, quercetin.

## Table 1: Identification and Structural Data for Rutoside Trihydrate

Parameter	Value	Reference(s)
CAS Number	250249-75-3	[1][3]
Molecular Formula	C <sub>27</sub> H <sub>30</sub> O <sub>16</sub> ·3H <sub>2</sub> O	[1]
Molecular Weight	664.56 g/mol	[1]
IUPAC Name	2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-trihydroxy-6-methyloxan-2-yl]oxy]methyl]oxan-2-yl]oxy]-4H-chromen-4-one trihydrate	[2]
Synonyms	Rutin trihydrate, Quercetin-3-rutinoside trihydrate, Vitamin P trihydrate	[1][2]
InChI	InChI=1S/C27H30O16.3H2O/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;;;;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;3*1H2/t8-,15+,1-7-,18+,20+,21-,22+,23+,26+,2-7-;;;;/m0.../s1	
SMILES	C[C@H]1--INVALID-LINK--Oc3c(=O)c4c(cc(cc4oc3-c5ccc(c(c5)O)O)O)O)O)O>C@@HO.O.O.O	[4]

## Physicochemical Properties

Rutoside trihydrate presents as a yellow or greenish-yellow crystalline powder.[\[5\]](#)[\[6\]](#) Its physicochemical properties are crucial for its formulation and delivery as a therapeutic agent.

**Table 2: Physicochemical Properties of Rutoside Trihydrate**

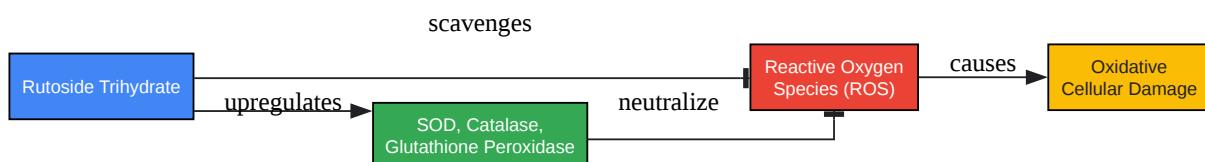
Property	Value	Reference(s)
Appearance	Yellow or greenish-yellow, crystalline powder	<a href="#">[5]</a> <a href="#">[6]</a>
Solubility	Practically insoluble in water; Soluble in methanol; Sparingly soluble in ethanol (96%); Practically insoluble in methylene chloride; Dissolves in solutions of alkali hydroxides.	<a href="#">[5]</a> <a href="#">[6]</a>
Storage	Store at 2-8°C in a refrigerator, protected from light.	<a href="#">[3]</a>
Water Content	7.5% to 9.5%	<a href="#">[7]</a>
Sulfated Ash	Not more than 0.1%	<a href="#">[7]</a>

## Signaling Pathways and Mechanisms of Action

Rutoside trihydrate exerts its pharmacological effects by modulating a multitude of cellular signaling pathways. Its antioxidant and anti-inflammatory actions are central to its therapeutic benefits.

## Antioxidant Activity

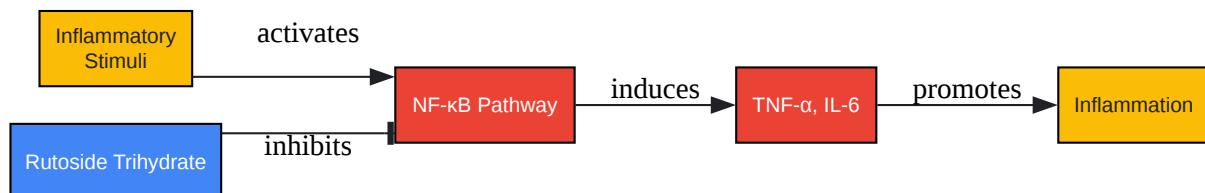
Rutoside trihydrate combats oxidative stress through direct and indirect mechanisms. It directly scavenges free radicals and upregulates endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase, and glutathione peroxidase.[\[3\]](#)

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Antioxidant mechanism of Rutoside Trihydrate.

## Anti-inflammatory Action

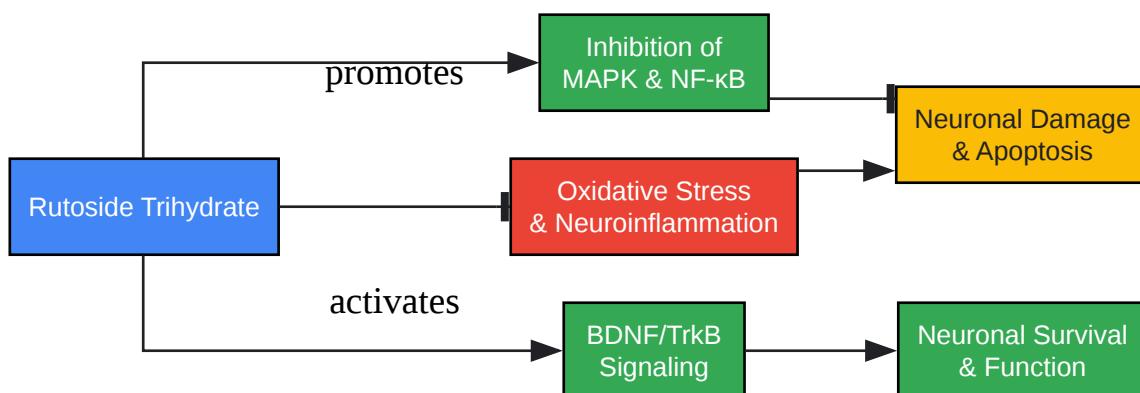
Rutoside trihydrate mitigates inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF- $\alpha$  and IL-6.[3] It achieves this, in part, by suppressing the activation of the NF- $\kappa$ B signaling pathway, a key regulator of inflammatory gene expression.[3][8]

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Anti-inflammatory signaling pathway of Rutoside Trihydrate.

## Neuroprotective Effects

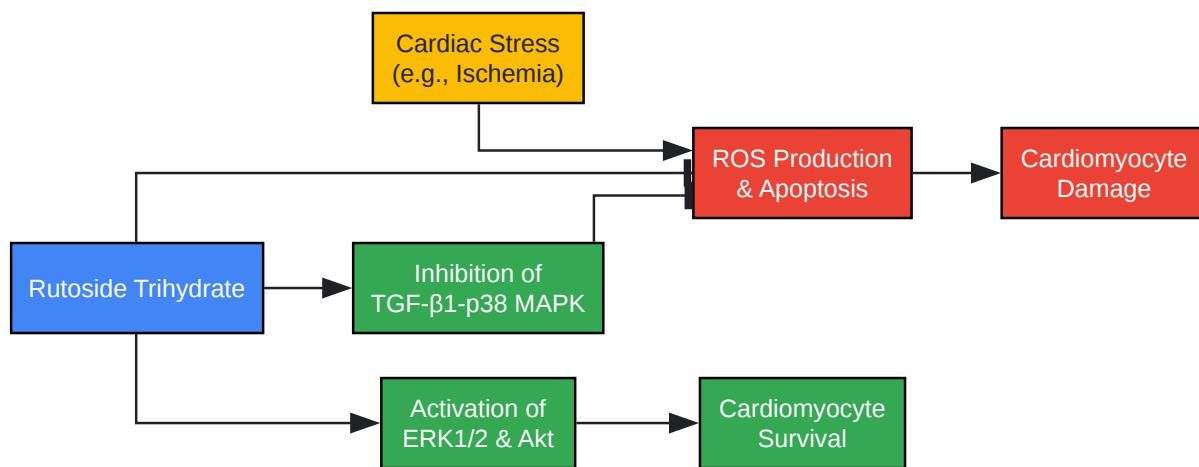
The neuroprotective properties of rutoside are attributed to its ability to protect neural tissue from oxidative damage and modulate key signaling pathways involved in neuronal survival and function.[1] It has been shown to regulate pathways involving BDNF, MAPK, and NF- $\kappa$ B.[1]

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Neuroprotective mechanisms of Rutoside Trihydrate.

## Cardioprotective Effects

Rutoside exhibits cardioprotective activities by mitigating oxidative stress and apoptosis in cardiomyocytes.<sup>[2]</sup> It has been shown to modulate signaling pathways such as TGF-β1-p38 MAPK and ERK1/2 and Akt.<sup>[2][9]</sup>

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Cardioprotective mechanisms of Rutoside Trihydrate.

## Experimental Protocols

Accurate characterization and quantification of rutoside trihydrate are essential for research and quality control. The following are outlines of standard experimental protocols.

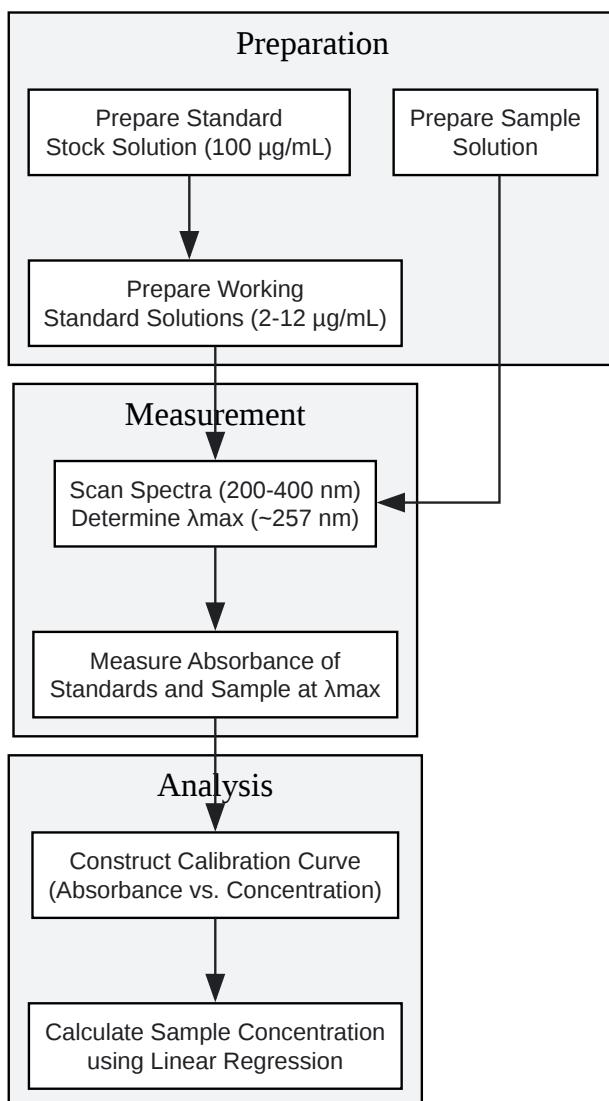
## UV-Vis Spectrophotometric Analysis

This method provides a simple and rapid approach for the quantification of rutoside trihydrate.

**Principle:** Rutoside trihydrate absorbs light in the UV-Vis region due to its chromophoric structure. The absorbance is directly proportional to its concentration, following the Beer-Lambert law.[\[10\]](#)

**Methodology:**

- Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of rutoside trihydrate reference standard and dissolve it in 100 mL of methanol.[\[10\]](#)
- Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 2 to 12 µg/mL in methanol.[\[10\]](#)
- Sample Preparation: Dissolve a known weight of the sample containing rutoside trihydrate in methanol, sonicate to ensure complete dissolution, and filter. Dilute the filtrate to a concentration within the calibration range.[\[10\]](#)
- Spectrophotometric Measurement: Scan the solutions from 200-400 nm using a UV-Vis spectrophotometer with methanol as a blank. Determine the wavelength of maximum absorbance ( $\lambda_{max}$ ), which is typically around 257 nm in methanol.[\[10\]](#)
- Quantification: Construct a calibration curve by plotting absorbance versus concentration of the working standards. Determine the concentration of the sample from its absorbance using the linear regression equation of the calibration curve.[\[10\]](#)



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Workflow for UV-Vis Spectrophotometric Analysis.

## High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a highly sensitive and specific method for the separation and quantification of rutoside trihydrate.

**Principle:** Reversed-phase HPLC separates components of a mixture based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

**Methodology:**

- Instrumentation: A standard HPLC system with a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 250mm x 4.6mm, 5 $\mu$ m particle size).
- Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous acidic solution (e.g., 0.1% acetic acid or phosphoric acid).
- Detection: UV detection at a wavelength of maximum absorbance, such as 257 nm or 356 nm.[\[11\]](#)
- Quantification: A calibration curve is constructed by injecting standard solutions of known concentrations. The peak area of the analyte in the sample chromatogram is used to determine its concentration.

## In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay is commonly used to evaluate the free radical scavenging capacity of a compound.

**Principle:** The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to yellow, which is measured spectrophotometrically.

**Methodology:**

- Reagents: DPPH solution (0.1 mM in methanol), rutoside trihydrate solutions of varying concentrations, and a standard antioxidant (e.g., ascorbic acid).[\[12\]](#)
- Procedure: In a 96-well microplate, add the rutoside trihydrate or standard solution to the wells, followed by the DPPH solution. A control well should contain only methanol and the DPPH solution.[\[12\]](#)
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[\[12\]](#)
- Measurement: Measure the absorbance at 517 nm using a microplate reader.[\[12\]](#)

- Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A\_control - A\_sample) / A\_control ] x 100. The IC<sub>50</sub> value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.[12]

## Conclusion

Rutoside trihydrate is a natural compound with a well-defined molecular structure and a range of beneficial physicochemical and pharmacological properties. Its potent antioxidant and anti-inflammatory activities, mediated through the modulation of key signaling pathways, make it a promising candidate for the development of new therapeutics for a variety of diseases. The experimental protocols outlined in this guide provide a foundation for the consistent and reliable investigation of rutoside trihydrate in a research and development setting. Further exploration of its mechanisms of action and clinical efficacy is warranted to fully realize its therapeutic potential.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)